molecular formula C21H22ClN3O3 B2879222 N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-58-0

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2879222
M. Wt: 399.88
InChI Key: AMCPRHQLQMFRSN-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines are known to have a broad spectrum of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving N-benzylation . The synthesis of related compounds often involves the use of transition-metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. While specific structural data for this compound is not available, similar compounds often exhibit interesting structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. Similar compounds have been studied for their reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often exhibit specific properties related to their functional groups .

properties

CAS RN

892263-58-0

Product Name

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.88

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

AMCPRHQLQMFRSN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)NC1=O

solubility

not available

Origin of Product

United States

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